REACTION_SMILES
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[ClH:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[c:1]1([C:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:24]2)=[N:8][CH:9]([CH2:10][c:11]2[c:12]([O:17][CH3:18])[n:13][cH:14][cH:15][cH:16]2)[C:19](=[O:20])[O:21][CH2:22][CH3:23])[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[NH2:8][CH:9]([CH2:10][c:11]1[c:12]([O:17][CH3:18])[n:13][cH:14][cH:15][cH:16]1)[C:19](=[O:20])[O:21][CH2:22][CH3:23]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOC(=O)C(Cc1cccnc1OC)N=C(c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(Cc1cccnc1OC)N=C(c1ccccc1)c1ccccc1
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C(N)Cc1cccnc1OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[ClH:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[c:1]1([C:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:24]2)=[N:8][CH:9]([CH2:10][c:11]2[c:12]([O:17][CH3:18])[n:13][cH:14][cH:15][cH:16]2)[C:19](=[O:20])[O:21][CH2:22][CH3:23])[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[NH2:8][CH:9]([CH2:10][c:11]1[c:12]([O:17][CH3:18])[n:13][cH:14][cH:15][cH:16]1)[C:19](=[O:20])[O:21][CH2:22][CH3:23]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCOC(=O)C(Cc1cccnc1OC)N=C(c1ccccc1)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(Cc1cccnc1OC)N=C(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(N)Cc1cccnc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |